4,4'-(Hydroxy(pyridin-2-yl)methylene)diphenol

Catalog No.
S13950517
CAS No.
M.F
C18H15NO3
M. Wt
293.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-(Hydroxy(pyridin-2-yl)methylene)diphenol

Product Name

4,4'-(Hydroxy(pyridin-2-yl)methylene)diphenol

IUPAC Name

4-[hydroxy-(4-hydroxyphenyl)-pyridin-2-ylmethyl]phenol

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

InChI

InChI=1S/C18H15NO3/c20-15-8-4-13(5-9-15)18(22,17-3-1-2-12-19-17)14-6-10-16(21)11-7-14/h1-12,20-22H

InChI Key

QDRHBDPHHICLEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(C2=CC=C(C=C2)O)(C3=CC=C(C=C3)O)O

4,4'-(Hydroxy(pyridin-2-yl)methylene)diphenol, also known as a bisphenol derivative, features a unique structure that includes two phenolic hydroxyl groups and a pyridine moiety linked by a methylene bridge. This compound is characterized by its molecular formula C15H14N2O2C_{15}H_{14}N_{2}O_{2} and a molecular weight of approximately 254.28 g/mol. The presence of the pyridine ring enhances its chemical reactivity and potential biological activity, making it a subject of interest in various fields, including medicinal chemistry and materials science.

Due to its functional groups:

  • Oxidation: The hydroxyl groups can be oxidized to form corresponding quinones or other oxidized derivatives.
  • Reduction: The compound may undergo reduction reactions, particularly converting the carbonyl functionalities (if present) to alcohols.
  • Substitution Reactions: The phenolic hydroxyl groups can engage in electrophilic aromatic substitution, allowing for further functionalization.

These reactions are facilitated by common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Research indicates that 4,4'-(Hydroxy(pyridin-2-yl)methylene)diphenol exhibits notable biological activities. It has been investigated for its potential antimicrobial properties and its ability to inhibit certain enzymes involved in inflammatory processes. The pyridine component is particularly relevant as many pyridine derivatives are known for their biological significance, including anti-cancer and anti-inflammatory activities.

Several synthetic routes can be employed to produce 4,4'-(Hydroxy(pyridin-2-yl)methylene)diphenol:

  • Condensation Reactions: A common method involves the condensation of pyridine-2-carbaldehyde with bisphenol A or similar phenolic compounds in the presence of an acid catalyst.
  • Mannich Reaction: This method can also be utilized where formaldehyde and amines react with the phenolic compound to introduce the pyridine moiety.
  • Multi-step Synthesis: More complex synthetic pathways may involve multiple steps including protection-deprotection strategies and functional group interconversions.

4,4'-(Hydroxy(pyridin-2-yl)methylene)diphenol has several applications:

  • Pharmaceuticals: It serves as a precursor in the synthesis of biologically active compounds.
  • Material Science: Its unique structure allows it to be used in developing advanced materials with specific thermal and mechanical properties.
  • Biochemical Research: The compound is employed in studies investigating enzyme inhibition and drug design.

Studies on the interactions of 4,4'-(Hydroxy(pyridin-2-yl)methylene)diphenol with biomolecules reveal that it can bind to various enzymes and receptors. For instance, its interaction with cyclooxygenase enzymes suggests potential anti-inflammatory effects. Additionally, its ability to chelate metal ions may contribute to its biological activities by modulating metal-dependent enzymatic reactions.

Several compounds share structural similarities with 4,4'-(Hydroxy(pyridin-2-yl)methylene)diphenol. Here are some notable ones:

Compound NameStructureUnique Features
2-HydroxybenzaldehydeStructureContains an aldehyde group that enhances reactivity but lacks the pyridine ring.
4-HydroxycoumarinStructureFeatures a lactone structure; known for anticoagulant properties.
2-AminophenolStructureContains an amino group; used in dye synthesis and pharmaceuticals.

Uniqueness: The distinct combination of hydroxyl groups and a pyridine moiety sets 4,4'-(Hydroxy(pyridin-2-yl)methylene)diphenol apart from these compounds, providing it with unique chemical reactivity and biological properties that are valuable in medicinal chemistry and material science.

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

293.10519334 g/mol

Monoisotopic Mass

293.10519334 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

Explore Compound Types